An In-depth Technical Guide to the Chemical Properties of Benzyl 4-methylbenzoate
An In-depth Technical Guide to the Chemical Properties of Benzyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 4-methylbenzoate, also known as benzyl p-toluate, is an ester of benzyl alcohol and 4-methylbenzoic acid.[1] With its pleasant, aromatic odor, this compound is primarily utilized in the fragrance and flavor industry.[1] Beyond its sensory applications, its chemical properties make it a subject of interest in organic synthesis as an intermediate or a protecting group. This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 4-methylbenzoate, detailed experimental protocols for its synthesis, and its safety profile. While not directly implicated in drug development as an active pharmaceutical ingredient, its role as a synthetic building block warrants a thorough understanding for researchers in the field.
Chemical and Physical Properties
Benzyl 4-methylbenzoate is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its poor solubility in water but shows good solubility in organic solvents such as ethanol (B145695) and ether.[1]
Table 1: Physicochemical Properties of Benzyl 4-methylbenzoate
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| CAS Number | 5467-99-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant, aromatic | [1] |
| Melting Point | 45-47 °C | |
| Boiling Point | 323-324 °C (for benzyl benzoate) | [2] |
| Solubility | Soluble in ethanol, ether; limited in water | [1] |
Spectroscopic Data
The structural elucidation of Benzyl 4-methylbenzoate is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Benzyl 4-methylbenzoate
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51 | |
| Infrared (IR) | Characteristic peaks expected for C=O stretch of the ester (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹ and ~1100 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹). | Inferred from related compounds |
| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center. | [3] |
Experimental Protocols
The primary method for synthesizing Benzyl 4-methylbenzoate is through the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol, using a strong acid as a catalyst.
Protocol: Synthesis of Benzyl 4-methylbenzoate via Fischer Esterification
Materials:
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4-methylbenzoic acid
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Benzyl alcohol
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a 3 to 5-fold molar excess of benzyl alcohol.
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel containing water and diethyl ether.
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Shake the funnel, allowing the layers to separate. The organic layer contains the ester.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Drying and Solvent Removal:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent using a rotary evaporator to yield the crude Benzyl 4-methylbenzoate.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: Synthesis of Benzyl 4-methylbenzoate via Fischer Esterification
Caption: Fischer esterification of 4-methylbenzoic acid and benzyl alcohol.
Diagram 2: Workflow for Synthesis and Analysis of Benzyl 4-methylbenzoate
Caption: Logical workflow for the synthesis and analysis of Benzyl 4-methylbenzoate.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Applications and Relevance to Drug Development
The primary application of Benzyl 4-methylbenzoate is in the fragrance and perfumery industry.[1] In a research context, it can serve as a versatile building block and intermediate in organic synthesis. The benzyl ester linkage can be cleaved to serve as a precursor for synthesizing other functionalized molecules.
There is no current evidence to suggest that Benzyl 4-methylbenzoate is directly involved in any signaling pathways or has therapeutic applications in drug development. Its relevance to the field is primarily as a potential intermediate in the synthesis of more complex, biologically active molecules.
Conclusion
Benzyl 4-methylbenzoate is a well-characterized ester with established physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient laboratory procedure. While its primary commercial use is in the fragrance industry, its utility as a synthetic intermediate should not be overlooked by researchers in organic and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.
